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Compound of Interest

Compound Name: 2-(Methylthio)benzaldehyde

Cat. No.: B1584264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Methylthio)benzaldehyde, an organosulfur compound, is a vital building block in the

synthesis of a variety of organic molecules. Its unique structure, featuring both a reactive

aldehyde group and a methylthio substituent on the aromatic ring, makes it a versatile

intermediate in the development of pharmaceuticals and agrochemicals. The ortho-positioning

of the methylthio group relative to the aldehyde imparts specific steric and electronic properties

that influence its reactivity and potential applications, distinguishing it from its meta and para

isomers.

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-(Methylthio)benzaldehyde, offering insights into its handling, characterization,

and application in a research and development setting.

Physicochemical Properties
2-(Methylthio)benzaldehyde is a light orange to yellow-green clear liquid at room

temperature.[1] Its physical state is a key differentiator from some related aromatic aldehydes

which may be solids. A summary of its key physicochemical properties is presented in Table 1.
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Property Value Source(s)

Molecular Formula C₈H₈OS [2]

Molecular Weight 152.21 g/mol [2][3]

Appearance
Light orange to Yellow to

Green clear liquid
[1]

Boiling Point 141-143 °C at 13 mmHg [3][4]

Density 1.18 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.633 [3]

Flash Point 110 °C (230 °F) - closed cup [3][4]

Solubility

While explicit solubility data is

limited, as a liquid organic

compound, it is expected to be

soluble in common organic

solvents such as chloroform,

methanol, and ethyl acetate. It

is not miscible with water.[5]

-

Storage
Store at 2-8°C under an inert

atmosphere.[1]

Causality Behind Properties: The boiling point of 2-(Methylthio)benzaldehyde is significantly

higher than that of benzaldehyde (178.1 °C at atmospheric pressure) due to the presence of

the heavier sulfur atom and increased van der Waals forces. The high refractive index is

characteristic of aromatic compounds containing sulfur. Its immiscibility in water is expected for

a non-polar aromatic compound of its size.

Molecular Structure and Identification
The unique arrangement of functional groups in 2-(Methylthio)benzaldehyde is central to its

chemical behavior.

Diagram 1: Molecular Structure of 2-(Methylthio)benzaldehyde
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A 2D representation of the 2-(Methylthio)benzaldehyde molecule.

Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of

2-(Methylthio)benzaldehyde. While a comprehensive, publicly available experimental dataset

for the 2-isomer is scarce, the expected spectral features can be predicted based on its

structure and comparison with its well-documented para-isomer, 4-(methylthio)benzaldehyde.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and

methyl protons.

Aldehyde Proton (CHO): A singlet peak is anticipated in the downfield region, typically

between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing

nature of the carbonyl group.

Aromatic Protons (C₆H₄): The four aromatic protons will appear as a complex multiplet in the

region of δ 7.0-8.0 ppm. The ortho-substitution pattern will lead to a more complex splitting

pattern compared to the more symmetrical para-isomer.

Methyl Protons (SCH₃): A sharp singlet corresponding to the three methyl protons is

expected around δ 2.5 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon (C=O): The aldehydic carbon will be the most downfield signal, typically

appearing between δ 190 and 200 ppm.

Aromatic Carbons: The six aromatic carbons will resonate in the δ 120-150 ppm region. The

carbon attached to the sulfur atom (C-S) and the carbon attached to the aldehyde group (C-

CHO) will have distinct chemical shifts influenced by the substituents.

Methyl Carbon (SCH₃): The methyl carbon will appear as an upfield signal, typically around δ

15-20 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group

is expected around 1700-1720 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820

cm⁻¹ for the C-H stretch of the aldehyde group.

Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region,

corresponding to the carbon-carbon stretching vibrations within the benzene ring.

Aromatic C-H Stretches: Weak to medium bands are expected just above 3000 cm⁻¹.

C-S Stretch: A weak absorption may be present in the fingerprint region (around 600-800

cm⁻¹) corresponding to the C-S bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 152,

corresponding to the molecular weight of the compound.

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the

loss of a hydrogen atom (M-1) to give a stable acylium ion, and the loss of the entire

aldehyde group (M-29) to yield a phenyl cation. The presence of the methylthio group may

lead to additional characteristic fragmentation patterns.

Experimental Workflow: A Representative Synthetic
Application
2-(Methylthio)benzaldehyde is a precursor in the synthesis of various heterocyclic

compounds. A common application involves its condensation with other molecules to form
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larger, more complex structures. The following diagram illustrates a generalized workflow for

such a reaction.

Diagram 2: Experimental Workflow for a Condensation Reaction
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A generalized workflow for the synthesis and characterization of a derivative of 2-
(Methylthio)benzaldehyde.

Causality in Experimental Choices:

Solvent Selection: The choice of solvent is critical and depends on the solubility of the

reactants and the reaction temperature. A non-reactive, anhydrous solvent is often preferred

to avoid side reactions with the aldehyde.

Catalyst: In many condensation reactions, an acid or base catalyst is employed to enhance

the electrophilicity of the aldehyde carbon or the nucleophilicity of the reacting partner,

respectively.

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) are essential for tracking the progress of the

reaction and determining the optimal reaction time, preventing the formation of byproducts

due to prolonged reaction times or overheating.

Purification: Column chromatography is a standard method for purifying liquid organic

compounds, separating the desired product from unreacted starting materials and

byproducts based on their polarity.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
(Methylthio)benzaldehyde.

GHS Hazard Information:[4]

Pictogram: GHS07 (Harmful/Irritant)

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/ eye protection/ face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):[3]

Eye Protection: Safety glasses or goggles are mandatory.

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation,

a suitable respirator should be used.

Skin Protection: A lab coat should be worn to protect against skin contact.

Storage and Disposal:

2-(Methylthio)benzaldehyde should be stored in a cool, dry, and well-ventilated area, away

from incompatible materials such as strong oxidizing agents.[1] Disposal should be in

accordance with local, state, and federal regulations.

Conclusion
2-(Methylthio)benzaldehyde is a valuable chemical intermediate with a distinct set of physical

and chemical properties. A thorough understanding of these properties, as outlined in this
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guide, is essential for its safe handling, effective use in synthesis, and accurate

characterization. For researchers and drug development professionals, this compound offers a

versatile platform for the creation of novel molecules with potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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